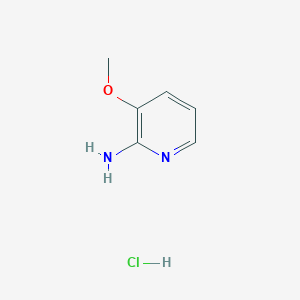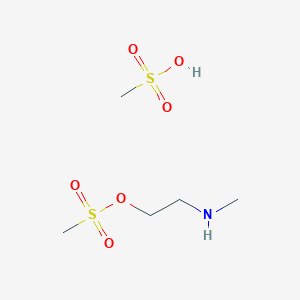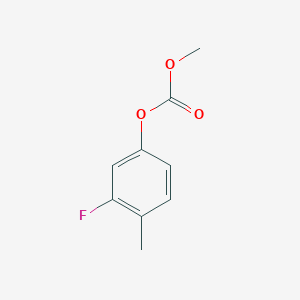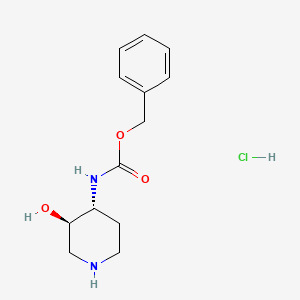
cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) protected amino group and a fluorine atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.
Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to remove the Cbz protecting group, revealing the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the amino group.
Reduction: Free amino derivatives after deprotection.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Studied for its potential biological activity and interactions with biological targets.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry:
- Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s fluorine atom and protected amino group play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
cis-3-(Cbz-amino)-4-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of a fluorine atom.
cis-3-(Cbz-amino)-cyclobutanecarboxylic acid: Features a cyclobutane ring instead of a pyrrolidine ring.
Uniqueness:
- The presence of the fluorine atom in cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and biological activity.
Propriétés
IUPAC Name |
benzyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.ClH/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,16);1H/t10-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHMGDGZIMHCJR-DHXVBOOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](CN1)F)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Iodo-imidazo[1,2-a]pyridin-6-ylamine hydrochloride](/img/structure/B8025288.png)








![(6-Methylimidazo[1,2-a]pyridin-3-yl)methanamine dihydrochloride](/img/structure/B8025355.png)




